N-carbamoyl-beta-alanine (CAS 462-88-4), also known as 3-ureidopropionic acid, is a pivotal metabolic intermediate in the pyrimidine degradation pathway. It is produced from the breakdown of uracil and is the direct precursor to beta-alanine, CO2, and ammonia via catalysis by the enzyme beta-ureidopropionase. This specific biochemical position distinguishes it from its downstream metabolite, beta-alanine, and makes it an essential compound for studying nucleotide catabolism and related enzymatic functions.
Substituting N-carbamoyl-beta-alanine with its simpler analog, beta-alanine, is unviable for applications requiring the specific substrate for the enzyme beta-ureidopropionase (EC 3.5.1.6). This enzyme exclusively catalyzes the hydrolysis of the N-carbamoyl group, a reaction central to the pyrimidine catabolic pathway. Using beta-alanine would bypass this critical metabolic step, rendering it unsuitable for assays of beta-ureidopropionase activity, studies of pyrimidine degradation disorders, or as a direct precursor in syntheses where the ureido group is essential for subsequent cyclization or derivatization steps. Deficiencies in this enzyme lead to a buildup of N-carbamoyl-beta-alanine, implicating the compound as a key biomarker for specific inborn errors of metabolism.
N-carbamoyl-beta-alanine is the specific substrate for beta-ureidopropionase, the terminal enzyme in uracil and thymine degradation. The human enzyme converts it into beta-alanine, ammonia, and CO2. Its downstream product, beta-alanine, cannot be used as a substitute to measure the activity of this enzyme, as it is the product of the reaction, not the substrate. The enzyme from Pseudomonas putida shows a Km of 3.74 mM for N-carbamoyl-beta-alanine, demonstrating specific affinity that is critical for kinetic studies.
| Evidence Dimension | Enzymatic Substrate Specificity |
| Target Compound Data | Specific substrate for beta-ureidopropionase (e.g., Km = 3.74 mM for Pseudomonas putida enzyme) |
| Comparator Or Baseline | Beta-alanine: Product of the enzymatic reaction; not a substrate. |
| Quantified Difference | Qualitatively non-interchangeable; one is the substrate, the other is the product. |
| Conditions | In vitro enzymatic assay for beta-ureidopropionase (EC 3.5.1.6). |
This absolute specificity makes N-carbamoyl-beta-alanine essential for any research involving the study of beta-ureidopropionase function, inhibition, or related metabolic disorders.
N-carbamoyl-beta-alanine exhibits distinct thermal properties compared to beta-alanine, which is a critical consideration for synthesis and formulation processes. N-carbamoyl-beta-alanine has a reported melting point of approximately 170-175 °C, at which it also begins to decompose. In contrast, beta-alanine has a significantly higher melting point of ~207 °C (with decomposition). This lower decomposition temperature for N-carbamoyl-beta-alanine necessitates more precise temperature control in reactions or formulations where it is used as a precursor to avoid degradation.
| Evidence Dimension | Melting Point / Decomposition Temperature |
| Target Compound Data | 170-175 °C (decomposes) |
| Comparator Or Baseline | Beta-alanine: ~207 °C (decomposes) |
| Quantified Difference | ~32-37 °C lower decomposition temperature. |
| Conditions | Standard atmospheric pressure. |
The significant difference in thermal stability directly impacts process parameters, requiring different heating profiles and potentially limiting the viable temperature range for reactions involving N-carbamoyl-beta-alanine compared to beta-alanine.
In the synthesis of heterocyclic compounds like dihydropyrimidines, N-carbamoyl-beta-alanine serves as a more direct and efficient precursor than beta-alanine. The pre-existing ureido group (NH-CO-NH2) in its structure is primed for intramolecular cyclization reactions to form the dihydropyrimidine ring. Using beta-alanine as a starting material would necessitate an additional, separate carbamoylation step to introduce this functionality, adding process complexity, time, and potential for yield loss. The direct use of N-carbamoyl-beta-alanine streamlines the synthetic route to these important scaffolds.
| Evidence Dimension | Synthetic Route Efficiency |
| Target Compound Data | Contains the required ureido moiety for direct cyclization. |
| Comparator Or Baseline | Beta-alanine: Requires an additional carbamoylation step before cyclization. |
| Quantified Difference | Reduces the synthesis by at least one major chemical transformation step. |
| Conditions | Synthesis of dihydropyrimidine-based heterocyclic compounds. |
For process optimization in medicinal or industrial chemistry, procuring N-carbamoyl-beta-alanine directly reduces the number of synthetic steps, saving time, reagents, and cost compared to starting with beta-alanine.
As the direct and specific substrate, this compound is the mandatory choice for quantifying the catalytic activity of beta-ureidopropionase (EC 3.5.1.6). This is essential for basic enzymology research, inhibitor screening, and the diagnostic investigation of beta-ureidopropionase deficiency, an inborn error of pyrimidine metabolism.
Used as a standard in metabolomics and clinical chemistry to trace the pyrimidine degradation pathway. Its accumulation in biological fluids is a key biomarker for beta-ureidopropionase deficiency, making the pure compound critical for developing and validating diagnostic tests for this and other related metabolic disorders.
Serves as an advanced intermediate in organic synthesis. Its structure is ideal for efficient, one-step cyclization reactions to form dihydropyrimidines, a core structure in many pharmacologically active molecules, bypassing the need for a separate carbamoylation step that would be required if starting from beta-alanine.
Irritant